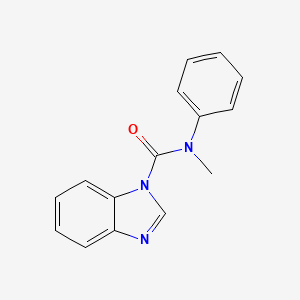

N-methyl-N-phenyl-1H-benzimidazole-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-phenylbenzimidazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-17(12-7-3-2-4-8-12)15(19)18-11-16-13-9-5-6-10-14(13)18/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRYKZKXJBWFED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Methyl N Phenyl 1h Benzimidazole 1 Carboxamide

Retrosynthetic Analysis and Strategic Design for N-methyl-N-phenyl-1H-benzimidazole-1-carboxamide Synthesis

A retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the amide bond, yielding benzimidazole (B57391) and N-methyl-N-phenylcarbamoyl chloride. A further disconnection of the benzimidazole ring at the C-N bonds leads back to o-phenylenediamine (B120857) and a suitable carboxylic acid derivative. This approach allows for the modular construction of the target molecule, where the benzimidazole core is first synthesized and then functionalized.

The strategic design for the synthesis of this compound focuses on the efficient formation of the benzimidazole ring system, followed by the selective N-functionalization at the 1-position. The choice of starting materials and reaction conditions is critical to control regioselectivity and maximize the yield of the desired product.

Classical and Modern Synthetic Routes for Benzimidazole Carboxamides

The synthesis of benzimidazole carboxamides can be achieved through various classical and modern synthetic routes, which can be broadly categorized into multi-step synthesis protocols and one-pot reaction strategies.

Multi-step synthesis protocols for benzimidazole carboxamides typically involve the initial formation of the benzimidazole ring, followed by the introduction of the carboxamide group. A common method for the synthesis of the benzimidazole core is the Phillips procedure, which involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative.

Key Reaction Intermediates:

2-Substituted-1H-benzimidazoles: These are common intermediates formed from the condensation of o-phenylenediamines with various aldehydes or carboxylic acids. orientjchem.org

N-acylating agents: Reagents such as acid chlorides or isocyanates are used to introduce the carboxamide functionality onto the benzimidazole nitrogen.

A general multi-step approach to this compound would involve:

Condensation of o-phenylenediamine with formic acid or a derivative to form 1H-benzimidazole.

N-acylation of 1H-benzimidazole with N-methyl-N-phenylcarbamoyl chloride to yield the final product.

Catalytic approaches often utilize Lewis acids, such as scandium triflate (Sc(OTf)₃), or heterogeneous catalysts to promote the cyclization and subsequent functionalization steps. rsc.org The use of microwave irradiation has also been reported to accelerate the synthesis of N-substituted benzimidazole derivatives, leading to moderate to excellent yields. rsc.orgrsc.org

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of reaction conditions is paramount for achieving high yields and purity of the target compound. Key parameters that influence the reaction outcome include the choice of solvent and the catalyst system.

Table 1: Effect of Different Solvents on the Yield of 2-Aryl-1-arylmethyl-1H-benzimidazoles

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | H₂O | 85 |

| 2 | CH₃OH | 78 |

| 3 | C₂H₅OH | 92 |

| 4 | CH₂Cl₂ | 65 |

| 5 | THF | 72 |

| 6 | Toluene | 70 |

| 7 | Acetonitrile (B52724) | 80 |

| 8 | No Solvent | 88 |

Data adapted from a study on L-proline catalyzed synthesis of benzimidazole derivatives. ijrar.org

The catalyst plays a crucial role in determining the efficiency and regioselectivity of the synthesis. A wide range of catalysts have been employed for the synthesis of benzimidazole derivatives.

Lewis Acids: Metal triflates like Sc(OTf)₃ are effective Lewis acid catalysts for the condensation reaction. rsc.org

Heterogeneous Catalysts: Engineered materials such as MgO@DFNS have been utilized as efficient and reusable heterogeneous catalysts. rsc.org

Organocatalysts: L-proline has been shown to be a versatile organocatalyst for the synthesis of benzimidazoles in aqueous media. ijrar.org

Acid Catalysts: p-Toluenesulfonic acid (p-TSOH) is a commonly used acid catalyst in the synthesis of benzimidazoles from o-phenylenediamine and carboxylic acids or aldehydes. orientjchem.org

The choice of catalyst can influence the regioselectivity of N-substitution on the benzimidazole ring. For the synthesis of this compound, a catalyst that promotes acylation at the desired nitrogen atom would be crucial.

Table 2: Influence of Various Catalysts on the Synthesis of 2-Phenyl-1H-benzimidazole

| Entry | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | No Catalyst | 12 | 20 |

| 2 | p-TSA | 5 | 85 |

| 3 | H₂SO₄ | 6 | 78 |

| 4 | HCl | 6 | 75 |

| 5 | L-Proline | 4 | 92 |

| 6 | MgO@DFNS | 2 | 95 |

This table is a compilation of data from various sources to illustrate the comparative efficacy of different catalysts.

Temperature, Pressure, and Time Profiling in Benzimidazole Carboxamide Synthesis

The synthesis of benzimidazole carboxamides is influenced by reaction parameters such as temperature, pressure, and time. The optimization of these factors is crucial for achieving high yields and purity. Traditional methods for synthesizing benzimidazoles often involve prolonged heating and harsh conditions. For instance, the condensation of o-phenylenediamines with carboxylic acids can require vigorous dehydrating conditions, sometimes at elevated temperatures or in sealed tubes. chemmethod.comdergipark.org.tr

Modern approaches, however, have focused on more controlled and efficient methodologies. For example, in a study on the synthesis of 2-substituted benzimidazoles, reactions were conducted at temperatures ranging from room temperature up to 140°C. nih.govumich.edu In one instance, a mixture of o-phenylenediamine and an aldehyde was heated at 140°C for 1-2 hours under solvent-free conditions. umich.edu Another approach utilized a cobalt-catalyzed reaction at an ambient temperature of 25°C, with reaction times varying from 5 minutes to 1.5 hours. mdpi.com

Microwave-assisted synthesis has emerged as a significant advancement, drastically reducing reaction times from hours to minutes. mdpi.comeurekaselect.com In one microwave-assisted protocol, benzimidazole derivatives were synthesized by heating reactants to 140°C under 10 bars of pressure for a brief 5-minute period. mdpi.com Another microwave-assisted synthesis of 1,2-disubstituted benzimidazoles also reported reaction times of 5–10 minutes. mdpi.com The power of the microwave irradiation is also a key parameter, with syntheses being carried out at settings like 200W. rjptonline.org

The choice of solvent can also impact the necessary temperature and time. While some modern methods are solvent-free, others utilize solvents like ethanol (B145695) or chloroform (B151607), with reactions proceeding at room temperature or reflux temperatures. nih.govijrar.orgnih.gov For example, a reaction in chloroform at room temperature was found to be more effective than under solvent-free conditions at the same temperature. nih.gov

Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis

| Method | Temperature | Pressure | Time | Yield |

|---|---|---|---|---|

| Conventional Heating (Solvent-Free) | 140°C | Atmospheric | 1-2 hours | Moderate to High |

| Cobalt-Catalyzed | 25°C | Atmospheric | 5 min - 1.5 hours | 82-97% |

| Microwave-Assisted | 140°C | 10 bar | 5 minutes | Not specified |

| Microwave-Assisted (Solvent-Free) | Not specified | Atmospheric | 5-10 minutes | 86-99% |

| L-Proline Catalyzed (Aqueous) | Reflux | Atmospheric | 1-3 hours | 98-99% |

Green Chemistry Principles and Sustainable Synthetic Approaches for Benzimidazole Carboxamides

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazole carboxamides to minimize environmental impact. chemmethod.comijarsct.co.in These approaches focus on reducing or eliminating hazardous substances, using environmentally benign solvents, improving energy efficiency, and utilizing catalysts that can be recycled. ijarsct.co.inresearchgate.net

Key sustainable strategies for benzimidazole synthesis include:

Solvent-Free Reactions: Conducting reactions without a solvent, often by grinding the reactants together, minimizes the use of volatile organic compounds. chemmethod.comumich.edu This method is praised for its operational simplicity and high atom economy. umich.edu

Use of Greener Solvents: When a solvent is necessary, water and polyethylene (B3416737) glycol (PEG) have been explored as environmentally friendly alternatives to traditional toxic solvents. chemmethod.comresearchgate.net Reactions in aqueous media, sometimes catalyzed by substances like L-proline, have shown excellent yields. ijrar.org

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green synthesis. researchgate.net Catalysts such as zinc boron nitride (Zn-BNT), ZnO nanoparticles, and various zeolites have been employed. dergipark.org.trnih.govnih.gov Zn-BNT, for instance, was reused up to eight times with only a minor loss in activity. nih.gov Organocatalysts like L-proline also offer an inexpensive and green option. ijrar.org

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and energy consumption compared to conventional heating methods. eurekaselect.comrjptonline.org Microwave-induced reactions are often faster, more efficient, and can lead to higher yields and purer products. mdpi.comrjptonline.orgijarsct.co.in The combination of microwave irradiation with solvent-free conditions represents a particularly green and efficient approach. mdpi.com

One-Pot Syntheses: Designing synthetic routes where multiple steps are carried out in the same reaction vessel without isolating intermediates reduces waste and improves efficiency. chemmethod.com

These green methodologies offer substantial advantages over conventional techniques, including shorter reaction times, higher yields, easier product isolation, and reduced environmental pollution. chemmethod.comijarsct.co.in

Table 2: Green Chemistry Approaches in Benzimidazole Synthesis

| Green Principle | Approach | Example | Reference |

|---|---|---|---|

| Waste Prevention | Solvent-free synthesis via grinding | Reaction of o-phenylenediamine and aldehydes | umich.edu |

| Safer Solvents | Use of aqueous media | L-proline catalyzed synthesis in water | ijrar.org |

| Energy Efficiency | Microwave-assisted synthesis | Synthesis of benzimidazoles in 5-10 minutes | mdpi.com |

| Catalysis | Use of recyclable heterogeneous catalysts | Zinc boron nitride (Zn-BNT) catalyst | nih.gov |

| Atom Economy | One-pot reactions | Condensation of OPD and an aldehyde with a catalyst | chemmethod.com |

Derivatization and Analogue Synthesis Strategies for this compound

The benzimidazole scaffold, including structures like this compound, is a "privileged structure" in medicinal chemistry, meaning it can be modified to interact with a wide range of biological targets. ijarsct.co.inresearchgate.net Derivatization and analogue synthesis are key strategies to explore the structure-activity relationships (SAR) and optimize the therapeutic properties of these compounds. nih.govnih.gov

Substitutions on the benzimidazole ring system are crucial for modulating biological activity. nih.govnih.gov Key positions for modification include:

N1 Position: The nitrogen at position 1 of the imidazole (B134444) ring is a common site for introducing various substituents. Alkylation or arylation at this position can significantly influence the compound's properties. nih.govnih.gov

C2 Position: The carbon at position 2 is frequently substituted with different aryl or alkyl groups. nih.govnih.gov Synthetic strategies often involve the condensation of an o-phenylenediamine with various aldehydes or carboxylic acids to introduce diversity at this position. researchgate.net

C4, C5, and C6 Positions: Modifications on the benzene (B151609) ring portion of the scaffold, such as at the C4, C5, and C6 positions, also play a vital role. nih.govnih.gov For instance, introducing a carboxamide group at the C4 or C5 position has been shown to be important for activity against various receptors. nih.govnih.gov

Common synthetic strategies for creating libraries of benzimidazole derivatives include:

Condensation Reactions: The reaction between o-phenylenediamines and a diverse set of aldehydes or carboxylic acids is a fundamental and widely used method to generate a variety of 2-substituted benzimidazoles. researchgate.net

N-Substitution: Following the formation of the benzimidazole core, the nitrogen atoms can be further functionalized. For example, N-alkylation can be achieved using reagents like methyl iodide or benzyl (B1604629) bromide in the presence of a base. frontiersin.org

Modification of Existing Functional Groups: Functional groups on the benzimidazole scaffold can be chemically transformed. For example, a carboxylic acid group can be converted to an ester or an amide to generate new analogues. nih.gov A carboxamide can be introduced via reaction with an isocyanate or by activating an amine with reagents like triphosgene. nih.gov

Click Chemistry: Modern techniques like copper-catalyzed azide-alkyne cycloaddition (click chemistry) have been used to link the benzimidazole core to other molecular fragments, creating hybrid molecules with potentially novel activities. frontiersin.org

These derivatization strategies allow for the systematic exploration of chemical space around the benzimidazole core, leading to the identification of compounds with optimized potency, selectivity, and pharmacokinetic profiles. nih.govacs.org

Advanced Spectroscopic and Structural Elucidation Methodologies for N Methyl N Phenyl 1h Benzimidazole 1 Carboxamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of benzimidazole (B57391) derivatives, providing profound insights into their molecular framework and spatial arrangement. arabjchem.org

1D NMR (¹H, ¹³C, ¹⁵N) in Structural Assignment and Purity Assessment

One-dimensional NMR techniques are fundamental for the initial structural assignment and purity verification of N-methyl-N-phenyl-1H-benzimidazole-1-carboxamide and its analogues.

¹H NMR: The proton NMR spectrum provides crucial information about the chemical environment of hydrogen atoms. For benzimidazole derivatives, the aromatic protons typically appear in the downfield region (around 7.0-8.5 ppm). rsc.orgichem.md The N-methyl group would present as a singlet, and the protons of the N-phenyl group would also reside in the aromatic region. The integration of these signals helps in confirming the number of protons in each distinct environment, which is vital for purity assessment. rsc.org

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the carboxamide group is typically observed at a significantly downfield chemical shift. researchgate.net Aromatic carbons and the N-methyl carbon will have characteristic chemical shifts that aid in the complete assignment of the carbon framework. rsc.orgnih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can offer direct information about the nitrogen atoms in the benzimidazole ring and the carboxamide linkage. nih.govbeilstein-journals.org The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment and can be instrumental in studying tautomerism and hydrogen bonding in related analogues. nih.govbeilstein-journals.org

A representative table of expected chemical shift ranges for a compound like this compound is provided below, based on data for analogous structures.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic (Benzimidazole & Phenyl) | 7.0 - 8.5 |

| N-CH₃ | ~3.7 | |

| ¹³C | C=O (Carboxamide) | ~160 - 170 |

| Aromatic (Benzimidazole & Phenyl) | 110 - 150 | |

| N-CH₃ | ~30 |

2D NMR (COSY, HSQC, HMBC, NOESY) in Complex Structure Elucidation and Conformational Studies

Two-dimensional NMR experiments are powerful for unambiguously assigning complex structures and investigating the conformational preferences of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the phenyl and benzimidazole ring systems. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of C-H connectivities. This is instrumental in assigning the protonated carbons in the molecule. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. ugm.ac.id This technique can establish connectivity across quaternary carbons, such as the carbonyl carbon and the carbons at the fusion of the benzene (B151609) and imidazole (B134444) rings. For instance, a correlation between the N-methyl protons and the carbonyl carbon would confirm the carboxamide structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for conformational analysis as it detects through-space interactions between protons that are close in proximity, irrespective of their bonding. nih.gov For this compound, NOESY can reveal the spatial relationship between the N-phenyl group and the benzimidazole core, providing insights into the preferred rotational conformation around the N-C(O) and N-Ph bonds. nih.govnih.gov

Mass Spectrometry (MS) in Reaction Monitoring and Mechanistic Pathway Investigations

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to investigate its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition and verifying the molecular formula of this compound. nih.govias.ac.in This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the identity of the synthesized molecule. nih.gov

| Technique | Information Obtained | Application |

| HRMS | Exact mass | Determination of elemental composition |

| Molecular formula | Verification of the chemical formula |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. The analysis of these fragmentation patterns provides valuable structural information and can be used to elucidate mechanistic pathways. nih.gov For benzimidazole derivatives, common fragmentation pathways often involve the cleavage of the benzimidazole ring system and the loss of substituents. journalijdr.comscispace.com The fragmentation of this compound would likely involve the cleavage of the amide bond and fragmentation of the benzimidazole and phenyl rings.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule and the nature of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the carboxamide group. nih.gov The C-N stretching vibrations and the aromatic C=C and C-H stretching and bending vibrations would also be present in the spectrum, providing a unique fingerprint for the molecule. rsc.orgrsc.org

A summary of key vibrational modes and their expected frequencies is presented below.

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) |

| C=O Stretch | Carboxamide | 1650 - 1700 |

| C-N Stretch | Amide, Imidazole | 1200 - 1400 |

| Aromatic C=C Stretch | Benzene, Benzimidazole | 1400 - 1600 |

| Aromatic C-H Stretch | Benzene, Benzimidazole | 3000 - 3100 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Analysis

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule in the solid state. Furthermore, for chiral molecules crystallizing in non-centrosymmetric space groups, X-ray crystallography can be used to determine the absolute stereochemistry.

While a crystal structure for this compound is not publicly available, analysis of closely related benzimidazole derivatives provides significant insight into the likely structural features of this compound.

For instance, the crystal structures of various N-substituted benzimidazole derivatives have been extensively studied. nih.govnih.govresearchgate.netmdpi.comsemanticscholar.org In many of these structures, the benzimidazole core itself is nearly planar. However, the substituents at the N-1 position and other positions on the benzimidazole ring often lie out of this plane. The dihedral angle between the benzimidazole ring and the N-phenyl substituent is a critical conformational parameter. In the crystal structure of 2-(4-hexyloxyphenyl)-1-phenyl-1H-benzimidazole, this angle is significant, indicating a twisted conformation. nih.gov This twisting is a common feature in N-aryl benzimidazoles and is influenced by steric hindrance between the phenyl group and the benzimidazole core. mdpi.com

The crystallographic data for a representative N-substituted benzimidazole carboxamide analogue is presented in the interactive table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₃N₃O |

| Molecular Weight | 321.41 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.2028 (7) |

| b (Å) | 11.9126 (9) |

| c (Å) | 17.0553 (17) |

| α (°) | 101.563 (4) |

| β (°) | 99.110 (4) |

| γ (°) | 113.808 (2) |

| Volume (ų) | 1790.6 (3) |

| Z | 4 |

For this compound, it can be anticipated that the N-phenyl and N-methyl groups will influence the planarity of the carboxamide linkage to the benzimidazole ring. The dihedral angle between the phenyl group and the benzimidazole moiety is expected to be non-planar due to steric repulsion. The solid-state packing would likely be influenced by C-H···O interactions involving the carbonyl oxygen of the carboxamide group and π-π stacking interactions between the aromatic rings.

Chromatographic Techniques (HPLC, GC) for Purity and Reaction Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful tools for assessing the purity of synthesized compounds like this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of organic molecules, including benzimidazole derivatives. The choice of the stationary phase, mobile phase composition, and detector is crucial for achieving optimal separation. For benzimidazole compounds, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. ptfarm.plnih.govresearchgate.net

A gradient elution, where the composition of the mobile phase is changed over time, is often necessary for the separation of complex mixtures containing the starting materials, intermediates, the final product, and any by-products. ptfarm.plnih.gov UV detection is well-suited for benzimidazole derivatives due to the presence of the chromophoric benzimidazole and phenyl rings. nih.govresearchgate.net

The stability of new benzimidazole derivatives in solution can also be investigated using HPLC. For example, the stability of some N-oxide benzimidazole derivatives in a DMSO solution was successfully monitored by a validated HPLC method, which demonstrated the homogeneity of the compounds over a 96-hour period. researchgate.net

A typical set of HPLC conditions for the analysis of benzimidazole derivatives is presented in the interactive table below.

| Parameter | Description |

|---|---|

| Column | Nucleosil C8 or C18 |

| Mobile Phase A | 0.05% Orthophosphoric acid in Water/Acetonitrile (e.g., 75:25 v/v), pH adjusted |

| Mobile Phase B | 0.05% Orthophosphoric acid in Water/Acetonitrile (e.g., 50:50 v/v), pH adjusted |

| Elution | Gradient |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Detection | UV at a wavelength where the analytes have significant absorbance (e.g., 254 nm or 288 nm) |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, GC could be employed for purity assessment and for monitoring the final steps of its synthesis, provided the compound is sufficiently volatile and does not decompose at the temperatures required for analysis.

In GC, the choice of the capillary column (stationary phase) is critical for achieving good separation. A variety of stationary phases with different polarities are available. For benzimidazole derivatives, a mid-polarity column is often a good starting point. The carrier gas is typically an inert gas like helium or nitrogen. A flame ionization detector (FID) is a common choice for the detection of organic compounds, while a mass spectrometer (MS) as a detector provides structural information, aiding in the identification of unknown impurities or by-products.

The analysis of reaction mixtures for the synthesis of benzimidazole derivatives often involves monitoring the disappearance of starting materials and the appearance of the product. GC can be a rapid and effective tool for this purpose.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations for N Methyl N Phenyl 1h Benzimidazole 1 Carboxamide Derivatives

Design and Synthesis of N-methyl-N-phenyl-1H-benzimidazole-1-carboxamide Analogues for SAR/SMR Probing

The design of analogues of this compound is a strategic process aimed at systematically modifying its chemical structure to probe and understand its biological activity. The synthesis of these derivatives often involves multi-step processes, building upon the core benzimidazole (B57391) scaffold. nih.gov

The general synthetic approach for benzimidazole derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. srrjournals.comsemanticscholar.org For N-substituted benzimidazole-1-carboxamides, the synthesis can be more complex, potentially involving the initial formation of the benzimidazole ring, followed by N-alkylation and subsequent introduction of the carboxamide moiety. google.comrsc.org Microwave-assisted synthesis has been shown to be an efficient method for preparing some benzimidazole derivatives, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov

To explore the SAR, analogues are designed by modifying three main components of the parent molecule:

The Benzimidazole Core: Introducing various substituents on the benzene (B151609) ring of the benzimidazole scaffold.

The N-phenyl Group: Placing different functional groups at the ortho, meta, and para positions of the phenyl ring.

The N-methyl Group: Replacing the methyl group with other alkyl or functionalized moieties.

A common synthetic route for creating a library of such analogues involves preparing a common benzimidazole intermediate and then diversifying it through various coupling reactions. For instance, a 2-substituted-1H-benzimidazole can be reacted with different substituted halides to generate a range of N-1 substituted derivatives. nih.gov The synthesis of carboxamide derivatives can be achieved by reacting a suitable benzimidazole precursor with an appropriate chloroformate or by using coupling agents like N,N'-carbonyldiimidazole. google.com

The following table outlines a general synthetic strategy for generating analogues for SAR studies:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Formation of 2-substituted benzimidazole | o-phenylenediamine, aromatic aldehyde, Na2S2O5, microwave irradiation | Creates the core benzimidazole structure with a substituent at the C-2 position. rsc.org |

| 2 | N-alkylation | 2-substituted benzimidazole, alkyl halide, base | Introduces diversity at the N-1 position of the benzimidazole ring. rsc.org |

| 3 | Carboxamide formation | N-alkylated benzimidazole, phosgene (B1210022) equivalent, N-methylaniline | Forms the final this compound analogue. |

This systematic approach allows for the generation of a diverse library of compounds, which is essential for comprehensive SAR and SMR investigations.

Elucidation of Key Structural Features Impacting Molecular Recognition and Interactions

Structure-activity relationship studies on various benzimidazole derivatives have highlighted that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole scaffold significantly influence their biological activity. nih.govresearchgate.net For the this compound scaffold, the following features are considered crucial:

The Carboxamide Linker: The amide group is a key structural feature, capable of forming hydrogen bonds with target macromolecules. The geometry of this linker is critical for the correct orientation of the N-phenyl and benzimidazole moieties within the binding site.

The Benzimidazole Ring System: This planar, aromatic system can engage in π-π stacking and hydrophobic interactions with the target. The nitrogen atoms in the imidazole (B134444) ring can also act as hydrogen bond acceptors.

The N-phenyl Group: This group can fit into hydrophobic pockets within the target protein. Substituents on this ring can modulate binding affinity through steric and electronic effects.

Molecular modeling and docking studies are instrumental in visualizing these interactions and understanding the binding modes of these compounds. For example, in studies of benzimidazole carboxamide derivatives as PARP-1 inhibitors, docking studies have revealed the importance of the carboxamide group in forming key hydrogen bonds with the enzyme's active site. nih.gov

The following table summarizes the potential molecular interactions for different structural components:

| Structural Feature | Potential Molecular Interactions | Impact on Molecular Recognition |

| Benzimidazole Ring | π-π stacking, hydrophobic interactions, hydrogen bond acceptance | Anchors the molecule in the binding site and contributes to binding affinity. |

| Carboxamide Group | Hydrogen bond donation and acceptance | Provides specific directional interactions that are crucial for high-affinity binding. |

| N-phenyl Ring | Hydrophobic interactions, Van der Waals forces | Occupies hydrophobic pockets and can be modified to enhance selectivity. |

| Substituents on Rings | Steric hindrance, electronic effects, hydrogen bonding | Fine-tunes the binding affinity and selectivity for the target. |

Impact of Substituent Effects (Electronic, Steric, and Lipophilic) on Ligand-Target Interactions

The nature and position of substituents on the benzimidazole and N-phenyl rings can profoundly impact the biological activity of this compound derivatives. These effects can be broadly categorized as electronic, steric, and lipophilic.

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can alter the charge distribution of the molecule. This, in turn, affects the strength of hydrogen bonds and other electrostatic interactions with the target. For instance, studies on (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives showed that introducing substituents to the phenyl ring influenced the electronic structure and diminished antibacterial activity compared to the unsubstituted derivative. sci-hub.box The effect of substituents on spectroscopic data can often be correlated with the Hammett constant, providing a quantitative measure of their electronic influence. sci-hub.box

Steric Effects: The size and shape of substituents can have a significant steric impact on ligand-target binding. Bulky substituents may prevent the molecule from fitting into a confined binding pocket, leading to a loss of activity. Conversely, a larger substituent might be necessary to fill a specific hydrophobic pocket, thereby increasing binding affinity. For example, in a series of benzimidazole-4-carboxamides, the presence of a voluminous substituent on the basic nitrogen atom was found to be important for high affinity and selectivity for 5-HT4 receptors. nih.gov

Lipophilic Effects: Lipophilicity, often quantified by the partition coefficient (log P), is a crucial factor influencing a compound's ability to cross cell membranes and reach its target. Increasing the lipophilicity of a molecule can enhance its binding to hydrophobic pockets in a target protein. However, excessive lipophilicity can lead to poor solubility and non-specific binding. In a study of bisbenzimidazole analogues, substitutions that resulted in increased lipophilicity improved sequence specificity for DNA. nih.gov

The following table illustrates the general impact of different types of substituents on activity:

| Substituent Type | Example | Potential Impact on Ligand-Target Interactions |

| Electron-Withdrawing | -NO2, -CF3, -Cl | Can enhance hydrogen bond acidity of nearby protons; may influence π-π stacking interactions. sci-hub.boxresearchgate.net |

| Electron-Donating | -OCH3, -CH3, -NH2 | Can increase the basicity of nearby nitrogen atoms, potentially strengthening hydrogen bonds. sci-hub.boxnih.gov |

| Small/Less Bulky | -H, -F, -CH3 | Allows for a better fit in sterically constrained binding sites. |

| Large/Bulky | -t-butyl, -phenyl | May provide additional hydrophobic interactions if the binding site is accommodating, but can also cause steric hindrance. nih.gov |

| Lipophilic | -Cl, -CF3, alkyl chains | Increases affinity for hydrophobic pockets. nih.gov |

| Hydrophilic | -OH, -NH2, -COOH | Can form additional hydrogen bonds and improve aqueous solubility. |

Stereochemical and Conformational Influence on Biological/Biochemical Interactions

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of this compound derivatives are critical determinants of their biological activity. Since biological targets are chiral, they often exhibit stereoselective binding, where one enantiomer of a chiral drug binds more tightly than the other.

While the parent compound this compound is not chiral, the introduction of chiral centers through substitution can lead to stereoisomers with potentially different biological activities.

Computational studies, such as conformational analysis and molecular dynamics simulations, can provide insights into the low-energy conformations of these molecules and how they might interact with a biological target. For example, the dihedral angle between the benzimidazole ring system and a substituted benzene ring has been shown to be a key structural parameter in related compounds. researchgate.net

The interplay between stereochemistry and conformation is crucial for optimal ligand-target interactions. A molecule must not only have the correct stereochemistry but also be able to adopt a low-energy conformation that fits snugly into the binding site to elicit a biological response.

Mechanistic Investigations of Molecular and Biochemical Interactions in Vitro and Biophysical of N Methyl N Phenyl 1h Benzimidazole 1 Carboxamide

Enzyme Inhibition/Activation Studies (In Vitro)

No published in vitro studies were identified that specifically investigate the inhibitory or activating effects of N-methyl-N-phenyl-1H-benzimidazole-1-carboxamide on any enzyme. Research on other benzimidazole (B57391) derivatives has shown activity against a range of enzymes, including cholinesterases, various kinases (EGFR, VEGFR-2), topoisomerases, and dihydrofolate reductase, but these findings are not directly applicable to the specified compound. nih.govtandfonline.comnih.govnih.govrsc.org

Kinetic Analysis of Enzyme-Compound Interactions

There are no available studies detailing the kinetic analysis of interactions between this compound and any enzyme target. Kinetic studies are crucial for determining parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), but this research has not been published for this specific molecule. nih.govbirmingham.ac.uk

Identification of Allosteric or Orthosteric Binding Mechanisms

Information regarding the binding mechanism of this compound is absent from the scientific literature. It is therefore unknown whether the compound would interact with a theoretical enzyme target at the primary active (orthosteric) site or at a secondary (allosteric) site to modulate its activity. jocpr.comnih.govnih.gov

Receptor Binding Assays (In Vitro) and Functional Characterization

No in vitro receptor binding assays have been published for this compound. While related benzimidazole-2-carboxamides have been evaluated for their affinity to targets like the NMDA receptor and other derivatives for serotonin (B10506) receptors, no such data exists for the compound . acs.orgresearchgate.net

Radioligand Binding Displacement Studies

There is no data from radioligand binding displacement studies to determine the affinity (e.g., Ki or IC₅₀ values) of this compound for any specific receptor.

Functional Assays for Agonism/Antagonism at the Receptor Level

Without receptor binding data, no functional assays have been performed to characterize this compound as a potential receptor agonist, antagonist, or modulator. Studies on other, structurally different, benzimidazole carboxamides have identified them as antagonists or partial agonists at specific receptors, but these characteristics cannot be extrapolated. researchgate.netnih.gov

Nucleic Acid Interaction Studies (In Vitro)

No studies investigating the potential interaction of this compound with DNA or RNA were found. The benzimidazole scaffold is known to be capable of interacting with nucleic acids, often through groove binding or intercalation, but specific biophysical studies to confirm and characterize such an interaction for this compound are not available. nih.govlshtm.ac.ukresearchgate.net

DNA/RNA Binding Affinity and Intercalation Studies

The benzimidazole scaffold, a key structural feature of this compound, is well-recognized for its ability to interact with nucleic acids. Numerous studies on benzimidazole derivatives have demonstrated their capacity to bind to DNA and, to a lesser extent, RNA. This binding can occur through various modes, including groove binding and intercalation.

Bisbenzimidazoles, for instance, are known to be minor groove binders, often showing a preference for AT-rich sequences within the DNA. This interaction is typically non-covalent, involving hydrogen bonds, van der Waals forces, and electrostatic interactions. The planarity of the benzimidazole ring system is thought to facilitate its insertion into the DNA grooves.

Furthermore, some benzimidazole-based compounds, particularly those with planar aromatic extensions, have been shown to act as DNA intercalators. Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and potentially interfering with replication and transcription processes. The binding affinity of these interactions can be quantified using techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and thermal denaturation studies. For example, studies on certain benzimidazole Schiff base ligands and their metal complexes have revealed moderate to strong DNA binding constants (Kb), indicating a significant affinity for DNA.

Table 1: DNA Binding Constants of Selected Benzimidazole Derivatives

| Compound/Complex | Binding Constant (Kb) (M-1) |

|---|---|

| Benzimidazole Schiff Base Ligand L1 | Moderate Binder |

| Benzimidazole Schiff Base Ligand L2 | Moderate Binder |

| Complex 2 (of L1) | 3.27 × 105 |

| Complex 5 (of L2) | 6.40 × 103 |

Note: This table presents data for related benzimidazole compounds to illustrate the potential DNA binding affinity of the broader chemical class. Data for this compound is not available.

Influence on Gene Expression Pathways (Mechanistic Insights)

By interacting with DNA and potentially RNA, this compound could exert a significant influence on gene expression pathways. The binding of small molecules to DNA can physically obstruct the binding of transcription factors and RNA polymerase, thereby inhibiting the initiation of transcription. Intercalating agents, by altering the DNA structure, can also impede the progression of the transcriptional machinery.

Furthermore, interactions with regulatory RNA elements, such as microRNAs (miRNAs) or long non-coding RNAs (lncRNAs), could modulate gene expression at the post-transcriptional level. However, without specific studies on this compound, the precise gene expression pathways affected remain speculative. Research on other benzimidazole derivatives has implicated their involvement in pathways related to cell cycle control, apoptosis, and cellular stress responses, often as a consequence of their DNA-binding properties.

Protein-Protein Interaction Modulation (In Vitro/Theoretical)

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, known to participate in various protein-protein interactions. Theoretical and in silico studies on related benzimidazole derivatives suggest that they can act as modulators of protein-protein interactions by binding to specific pockets or interfaces on protein surfaces. These interactions are often driven by a combination of hydrophobic interactions, hydrogen bonding, and π-stacking with aromatic amino acid residues.

For example, molecular docking studies have predicted that certain N-substituted benzimidazole derivatives can bind to the active sites of enzymes such as dihydrofolate reductase, vascular endothelial growth factor receptor 2 (VEGFR-2), and histone deacetylase 6 (HDAC6). By occupying these binding sites, these molecules can disrupt the normal protein-protein or protein-substrate interactions that are crucial for their biological function. While these are theoretical predictions for related compounds, they highlight the potential for this compound to function as a modulator of protein-protein interactions.

Cellular Target Engagement Studies (In Vitro, Mechanistic)

To understand the biological effects of a compound, it is crucial to identify its cellular targets. For this compound, such studies would involve investigating its localization within the cell and its interactions with specific cellular components.

Subcellular Localization Investigations

The subcellular localization of a compound provides important clues about its potential mechanism of action. Based on the known properties of many benzimidazole derivatives to interact with DNA, it is plausible that this compound could accumulate in the nucleus. Techniques such as fluorescence microscopy, using either intrinsically fluorescent compounds or fluorescently tagged derivatives, would be instrumental in determining its subcellular distribution. The physicochemical properties of the N-methyl-N-phenyl-1-carboxamide moiety, such as its lipophilicity and charge, would play a significant role in its ability to cross cellular and organellar membranes.

Interaction with Specific Organelles or Cellular Components

Beyond the nucleus, other organelles could also be potential sites of action for this compound. For instance, mitochondria are a known target for some benzimidazole compounds, where they can interfere with respiratory chain function and induce apoptosis. The endoplasmic reticulum and the Golgi apparatus could also be sites of interaction, potentially affecting protein synthesis and trafficking. Investigating these interactions would require specific in vitro assays using isolated organelles or cell-based imaging techniques with organelle-specific markers.

Future Directions and Unexplored Research Avenues for N Methyl N Phenyl 1h Benzimidazole 1 Carboxamide

Development of Advanced Synthetic Strategies for Highly Complex Analogues

To fully explore the structure-activity relationship (SAR) of N-methyl-N-phenyl-1H-benzimidazole-1-carboxamide, the synthesis of a diverse library of complex analogues is essential. Traditional synthetic methods often require harsh conditions, long reaction times, and may lack efficiency. ijarsct.co.in Future research must focus on the adoption of advanced, greener, and more efficient synthetic strategies.

Modern techniques such as microwave-assisted synthesis have been shown to dramatically accelerate the formation of benzimidazole (B57391) derivatives, often increasing yields and reducing reaction times from hours to minutes. jocpr.commdpi.com The application of nanoparticle catalysis , utilizing catalysts like zinc oxide (ZnO), iron(III) oxide (Fe₂O₃), or titanium dioxide (TiO₂), offers benefits such as high efficiency, mild reaction conditions, and catalyst recyclability, aligning with the principles of green chemistry. rsc.orgnih.gov

Furthermore, multi-component reactions (MCRs) represent a powerful strategy for generating molecular complexity in a single step. nih.gov One-pot, three-component syntheses have been successfully developed for other benzimidazoles and could be adapted to build complex scaffolds around the core of the target compound, allowing for the rapid generation of a diverse library of analogues for screening. rsc.org These advanced methods would enable the systematic modification of the benzimidazole and phenyl rings with a wide array of functional groups, providing crucial insights into the structural requirements for biological activity.

| Synthetic Strategy | Description | Key Advantages | References |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and efficiently. | Reduced reaction times, higher yields, increased product purity. | jocpr.commdpi.comniscpr.res.in |

| Nanoparticle Catalysis | Employs various metal-based nanoparticles as heterogeneous catalysts. | High efficiency, mild conditions, catalyst recyclability, eco-friendly. | ijarsct.co.inrsc.orgnih.govajgreenchem.com |

| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. | High atom economy, operational simplicity, rapid library generation. | nih.govrsc.orgacs.org |

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization

The traditional process of drug discovery is time-consuming and expensive. The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to rationally design and optimize analogues of this compound. By building predictive models, researchers can prioritize the synthesis of compounds with the highest probability of success.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to correlate the 3D structural features of proposed analogues with their biological activity. nih.govbiointerfaceresearch.com These models generate contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications would likely enhance potency. nih.gov

Molecular docking simulations can predict the preferred binding orientation of the compound and its analogues within the active site of a target protein. rsc.org This provides insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.gov To further refine these predictions, molecular dynamics (MD) simulations can be used to model the dynamic behavior of the compound-protein complex over time, assessing its stability and revealing conformational changes that are not apparent from static docking poses. rsc.orgjksus.org The insights gained from these computational methods can guide the design of new analogues with enhanced selectivity and potency, significantly accelerating the optimization cycle. nih.gov

Exploration of Novel Biological Targets based on Mechanistic Predictions and High-Throughput Screening

The benzimidazole scaffold is known to interact with a wide array of biological targets, suggesting that this compound may possess multiple, potentially novel, pharmacological activities. nih.govnih.gov A key future direction is to move beyond known benzimidazole targets and explore new therapeutic applications.

This exploration can be driven by high-throughput screening (HTS) , where a library of complex analogues, developed using the advanced synthetic strategies mentioned above, is tested against a vast number of biological targets. azolifesciences.com Cell-based HTS assays, for instance, were successfully used to identify a novel benzimidazole compound as a selective inhibitor of the FLT3 receptor tyrosine kinase, a target in acute myeloid leukemia. nih.gov A similar approach could uncover unexpected activities for derivatives of this compound in areas such as oncology, virology, or immunology.

Once a "hit" is identified, subsequent mechanistic studies are crucial to validate the target and understand its mode of action. researchgate.net This combination of unbiased screening and focused mechanistic investigation provides a powerful pathway to discover novel therapeutic uses for this chemical scaffold.

| Target Class | Specific Examples | Therapeutic Area | References |

| Enzymes | PARP-1, Pin1, Dihydrofolate reductase, Kinases (e.g., FLT3) | Oncology, Inflammation | nih.govrsc.orgnih.gov |

| Receptors | 5-HT₄ Receptors | Neurology | N/A |

| Structural Proteins | Tubulin | Anthelmintic, Anticancer | nih.gov |

| Viral Proteins | Viral Polymerase | Antiviral | biointerfaceresearch.com |

Methodological Advancements in Characterizing Molecular Interactions at the Atomic Level

While computational methods like docking and MD simulations provide valuable predictive models of molecular interactions, experimental validation at the atomic level is critical for confirming these models and enabling true structure-based drug design. Future research should employ advanced biophysical and structural biology techniques to precisely characterize the binding of this compound analogues to their protein targets.

Techniques such as X-ray crystallography and cryo-electron microscopy (Cryo-EM) can provide high-resolution, three-dimensional structures of the ligand-protein complex. This atomic-level information reveals the exact orientation of the compound in the binding pocket and details the specific amino acid residues involved in the interaction. For example, MD simulations on Ascaris β-tubulin highlighted the key role of amino acid E198 in benzimidazole binding, a prediction that can be definitively confirmed with structural data. nih.gov

Complementary methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC) can provide data on the binding kinetics and thermodynamics, offering a more complete picture of the molecular recognition event. The integration of these advanced methodologies will provide an unprecedented level of detail, guiding further optimization of the compound with high precision.

Potential for Derivatization Towards Probe Compounds for Fundamental Biological System Research

Beyond its direct therapeutic potential, this compound can be derivatized to create chemical probes—powerful tools for studying fundamental biological processes. These probes are designed to report on or influence a biological system in a specific way, helping to identify drug targets and elucidate mechanisms of action.

One approach is the development of fluorescent probes . By chemically attaching a fluorophore to a non-critical position on the molecule, the compound's distribution and localization within living cells can be visualized using fluorescence microscopy. Benzimidazole-based fluorescent probes have already been developed for the detection of specific ions and biomolecules. nih.govresearchgate.net

Another powerful strategy is to create affinity-based probes . This involves incorporating a reactive or tagged moiety, such as a photo-crosslinker or a biotin (B1667282) tag. Photo-crosslinkers can be activated by light to form a covalent bond with the target protein, allowing for its definitive identification. Biotin-tagged probes can be used to pull down the target protein and its binding partners from cell lysates for identification by mass spectrometry. The development of such probes from the this compound scaffold would transform it from a potential drug into a sophisticated research tool for exploring complex biological systems. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methyl-N-phenyl-1H-benzimidazole-1-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors like substituted benzimidazoles with carboxamide-forming reagents. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under basic conditions can yield the benzimidazole core, followed by N-methylation and carboxamide functionalization . Optimization includes adjusting reaction temperature (e.g., 80–100°C for 12–24 hours), solvent polarity (DMF or THF), and catalysts (e.g., DMAP or DCC for coupling reactions) to improve yields above 70% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what critical data points should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : Prioritize 1H and 13C NMR to confirm substituent positions (e.g., methyl and phenyl groups at N1 and N3). Key signals include aromatic protons (δ 7.2–8.5 ppm) and carboxamide carbonyls (δ ~165–170 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ m/z ~295) and fragmentation patterns to validate structural integrity .

- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths (e.g., C-N bonds ~1.34 Å) and angles, especially for polymorph identification. Twinned data can be handled via SHELXL’s twin refinement tools .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR or X-ray diffraction data when analyzing structural isomers or polymorphs of this compound?

- Methodological Answer :

- For NMR discrepancies (e.g., unexpected splitting or shifts), employ variable-temperature NMR or 2D techniques (COSY, NOESY) to distinguish tautomers or rotational isomers .

- For X-ray data conflicts (e.g., twinning or disorder), use SHELXL’s HKLF5 format for twin refinement. Apply restraints to anisotropic displacement parameters and validate via R-factor convergence (<5%) .

Q. What strategies are recommended for elucidating the biological mechanism of action of benzimidazole derivatives like this compound?

- Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or Aurora kinases) using fluorescence polarization assays. IC50 values can guide structure-activity relationship (SAR) studies .

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). Prioritize hydrogen bonding (carboxamide moiety) and hydrophobic contacts (phenyl groups) .

- Gene Expression Profiling : Perform RNA-seq on treated cell lines to identify pathways modulated by the compound (e.g., apoptosis or cell cycle regulation) .

Q. How should researchers design experiments to assess the role of substituents on the benzimidazole core in modulating biological activity?

- Methodological Answer :

- SAR Studies : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups at the phenyl ring or methyl group replacement). Use parallel synthesis to generate a library of analogs .

- Activity Cliffs : Compare IC50 values across analogs to identify critical substituents. For example, fluorination at the phenyl ring may enhance cytotoxicity by 2–3 fold .

- Computational QSAR : Develop quantitative models (e.g., CoMFA or CoMSIA) to correlate substituent properties (logP, polarizability) with bioactivity .

Data Contradiction Analysis

Q. How can conflicting data on polymorph stability be systematically addressed during crystallization studies?

- Methodological Answer :

- Perform differential scanning calorimetry (DSC) to identify melting points and phase transitions. Compare with X-ray data to confirm polymorphism .

- Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) driving polymorph formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.